molecular formula C32H19N2O8P B3428765 (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 695162-89-1

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B3428765
CAS No.: 695162-89-1
M. Wt: 590.5 g/mol
InChI Key: ZAVIDRFWCFHRJK-UHFFFAOYSA-N
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Description

(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl backbone with nitrophenyl groups and a hydrogen phosphate moiety, making it an interesting subject for research in organic chemistry and materials science.

Biochemical Analysis

Biochemical Properties

(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate plays a crucial role in biochemical reactions, particularly in the hydrolysis of phosphate esters. This compound interacts with enzymes such as acid phosphatase and alkaline phosphatase, which catalyze the hydrolysis of phosphate monoesters. The interaction between (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate and these enzymes involves the binding of the compound to the active site of the enzyme, facilitating the cleavage of the phosphate ester bond .

Cellular Effects

The effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of protein kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as acid phosphatase, inhibiting their activity by blocking substrate access. Additionally, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can activate certain signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other biomolecules. Over time, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate may undergo degradation, leading to a decrease in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At high doses, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above a certain concentration .

Metabolic Pathways

(S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is involved in several metabolic pathways, particularly those related to phosphate metabolism. This compound interacts with enzymes such as acid phosphatase and alkaline phosphatase, influencing the hydrolysis of phosphate esters. Additionally, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate within cells can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with enzymes, transcription factors, and other regulatory proteins. Targeting signals and post-translational modifications may direct (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate to specific compartments or organelles, influencing its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

  • Formation of the Binaphthyl Core: : The binaphthyl core can be synthesized through a coupling reaction of naphthalene derivatives. A common method is the Suzuki-Miyaura coupling, which involves the reaction of 2-naphthylboronic acid with a suitable halogenated naphthalene derivative in the presence of a palladium catalyst and a base.

  • Introduction of Nitrophenyl Groups: : The nitrophenyl groups are introduced via nitration reactions. The binaphthyl compound is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

  • Phosphorylation: : The final step involves the introduction of the hydrogen phosphate group. This can be achieved by reacting the nitrophenyl-binaphthyl compound with a phosphorus oxychloride (POCl3) in the presence of a base, followed by hydrolysis to yield the hydrogen phosphate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitroso or nitrosonium intermediates under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., HNO3/H2SO4)

Major Products

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of aromatic amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic chemistry, (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions. Its nitrophenyl groups can be used as probes in biochemical assays.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Its structural features may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In materials science, the compound’s unique optical properties can be harnessed for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

    ®-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The enantiomer of the compound , with similar properties but opposite chirality.

    3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: The racemic mixture of both enantiomers.

    3,3’-Bis(4-aminophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: A reduced form with amino groups instead of nitro groups.

Uniqueness

The (S)-enantiomer of 3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its specific chiral configuration, which can have significant implications in asymmetric synthesis and chiral recognition processes. Its nitrophenyl groups also provide distinct reactivity compared to other functional groups.

This detailed overview highlights the significance and versatility of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate in various scientific domains

Properties

IUPAC Name

13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVIDRFWCFHRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H19N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114233
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695162-89-1
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=695162-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 4
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 5
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 6
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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